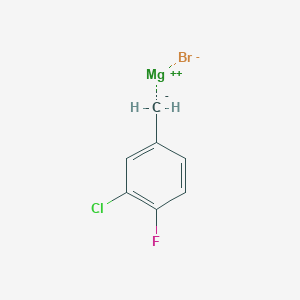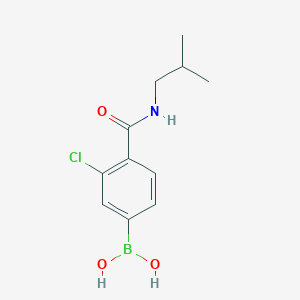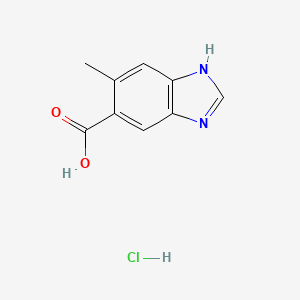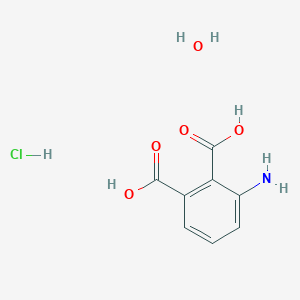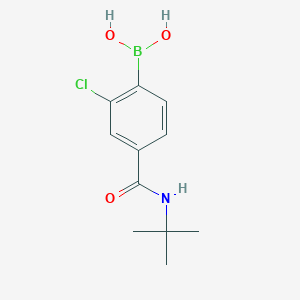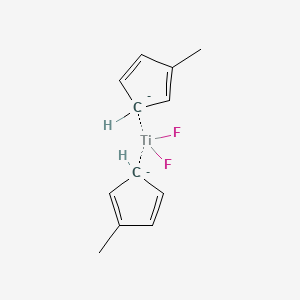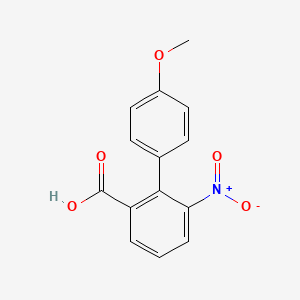
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound with a structure composed of a five-membered ring and two double bonds. It is a colorless liquid with an aromatic odor and a melting point of -5 °C. This compound is a furan derivative and is used as an organic intermediate in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of pharmaceuticals, including antifungal agents and antibacterial agents. It has also been used as a ligand in the synthesis of metal complexes for use in catalytic processes. Additionally, it has been used as a starting material in the synthesis of other organic compounds, such as β-lactams.
Mecanismo De Acción
The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not well understood. However, it is known to be an organic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is believed to act as a catalyst in the reaction of aldehydes and ketones, leading to the formation of new compounds. Additionally, it may act as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, it is known that this compound is an organic intermediate in the synthesis of pharmaceuticals and other organic compounds. Therefore, it is possible that it may have some effect on the biochemical and physiological processes of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments include its low cost and easy availability. Additionally, it is a colorless liquid with an aromatic odor, making it easy to handle and store. The main limitation of this compound is that it is a volatile liquid, making it difficult to work with in some applications.
Direcciones Futuras
The potential future directions for (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one research include further investigation of its biochemical and physiological effects, as well as its potential uses in the synthesis of other organic compounds. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted on the potential uses of this compound in catalytic processes.
Métodos De Síntesis
The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be achieved through a variety of methods. The most common method is a one-step synthesis via an aldol condensation between 4-methoxy-2-thiophen-2-yl-2-butanal and 5-methylfuran-2-carbaldehyde. This reaction is catalyzed by a base such as sodium hydroxide. The reaction produces a colorless liquid with a melting point of -5 °C.
Propiedades
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-9-4-7-12(14-9)11(13)6-5-10-3-2-8-15-10/h2-8H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDKTVOMRXGRK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

